molecular formula C7H15ClN2O B1400182 2-(Piperidin-4-yl)acetamide hydrochloride CAS No. 1190194-62-7

2-(Piperidin-4-yl)acetamide hydrochloride

Cat. No.: B1400182
CAS No.: 1190194-62-7
M. Wt: 178.66 g/mol
InChI Key: ISOBNJYSFHFSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yl)acetamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory and analgesic properties .

Scientific Research Applications

Future Directions

Piperidine derivatives, including 2-(Piperidin-4-yl)acetamide hydrochloride, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research . Furthermore, the pharmacological applications of synthetic and natural piperidines are being explored, with recent scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Biochemical Analysis

Biochemical Properties

2-(Piperidin-4-yl)acetamide hydrochloride plays a significant role in biochemical reactions by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme metabolizes EETs into less biologically active dihydroxyeicosatrienoic acids. By inhibiting sEH, this compound helps stabilize EET levels, thereby enhancing their anti-inflammatory effects . The compound interacts with the active site of sEH, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of EETs.

Cellular Effects

This compound has been shown to influence various cellular processes. By stabilizing EET levels, the compound can modulate cell signaling pathways involved in inflammation and pain. It affects gene expression by upregulating anti-inflammatory genes and downregulating pro-inflammatory genes. Additionally, this compound can impact cellular metabolism by altering the balance of metabolites involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of soluble epoxide hydrolase. This binding inhibits the enzyme’s activity, preventing the hydrolysis of EETs. The compound’s inhibitory effect on sEH leads to increased levels of EETs, which exert anti-inflammatory and analgesic effects. The interaction between this compound and sEH is characterized by strong binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effect on sEH, leading to sustained anti-inflammatory and analgesic effects in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH activity and produces significant anti-inflammatory and analgesic effects. At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of EETs. The compound interacts with soluble epoxide hydrolase, inhibiting its activity and preventing the conversion of EETs to dihydroxyeicosatrienoic acids. This inhibition leads to increased levels of EETs, which play a role in modulating inflammatory responses and pain perception .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its activity and effectiveness in inhibiting sEH .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its presence in these subcellular locations ensures effective inhibition of soluble epoxide hydrolase and modulation of inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)acetamide hydrochloride typically involves the reaction of piperidine with acetic anhydride or acetyl chloride to form the corresponding acetamide. The hydrochloride salt is then obtained by treating the acetamide with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)benzoic acid hydrochloride
  • 2-(Piperidin-4-yl)ethanol hydrochloride
  • 2-(Piperidin-4-yl)propanoic acid hydrochloride

Uniqueness

2-(Piperidin-4-yl)acetamide hydrochloride is unique due to its specific inhibitory activity against soluble epoxide hydrolase, which is not commonly found in other piperidine derivatives. This makes it particularly valuable in the development of anti-inflammatory and analgesic agents .

Properties

IUPAC Name

2-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-7(10)5-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOBNJYSFHFSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735142
Record name 2-(Piperidin-4-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190194-62-7
Record name 2-(Piperidin-4-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-4-yl)acetamide hydrochloride
Reactant of Route 2
2-(Piperidin-4-yl)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Piperidin-4-yl)acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Piperidin-4-yl)acetamide hydrochloride
Reactant of Route 5
2-(Piperidin-4-yl)acetamide hydrochloride
Reactant of Route 6
2-(Piperidin-4-yl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.